molecular formula C16H14F3NO3S B14549805 N-[3-(3,4-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide CAS No. 62261-75-0

N-[3-(3,4-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide

Cat. No.: B14549805
CAS No.: 62261-75-0
M. Wt: 357.3 g/mol
InChI Key: KXSYNKNQSAARPD-UHFFFAOYSA-N
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Description

N-[3-(3,4-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide is a synthetic organic compound with the molecular formula C16H14F3NO3S and a molecular weight of 357.347 g/mol . This compound is characterized by the presence of a trifluoromethanesulfonamide group attached to a phenyl ring, which is further substituted with a 3,4-dimethylbenzoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,4-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide typically involves the reaction of 3-(3,4-dimethylbenzoyl)aniline with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and efficiency. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,4-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The trifluoromethanesulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N-[3-(3,4-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(3,4-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets. The trifluoromethanesulfonamide group is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(3,4-Dimethylbenzoyl)phenyl]-4-nitrobenzamide
  • N-[3-(3,4-Dimethylbenzoyl)phenyl]-3-nitro-4-methylbenzamide
  • N-[3-(3,4-Dimethylbenzoyl)phenyl]-3-fluorobenzamide

Uniqueness

N-[3-(3,4-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide is unique due to the presence of the trifluoromethanesulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications .

Properties

CAS No.

62261-75-0

Molecular Formula

C16H14F3NO3S

Molecular Weight

357.3 g/mol

IUPAC Name

N-[3-(3,4-dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide

InChI

InChI=1S/C16H14F3NO3S/c1-10-6-7-13(8-11(10)2)15(21)12-4-3-5-14(9-12)20-24(22,23)16(17,18)19/h3-9,20H,1-2H3

InChI Key

KXSYNKNQSAARPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)NS(=O)(=O)C(F)(F)F)C

Origin of Product

United States

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